molecular formula C22H23N3O3 B3017594 (E)-3-(furan-2-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one CAS No. 1706508-51-1

(E)-3-(furan-2-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one

Cat. No. B3017594
M. Wt: 377.444
InChI Key: SOFLZVUZXKXSDK-ZHACJKMWSA-N
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Description

(E)-3-(furan-2-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.444. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(furan-2-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(furan-2-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Pharmaceutical Applications

(E)-3-(furan-2-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one, a compound involving furan and piperidine derivatives, has been explored in the pharmaceutical industry. Specifically, compounds with similar structures have been investigated as potential alpha-subtype selective 5-HT-1D receptor agonists for migraine treatment, highlighting their significance in developing new therapeutic agents with fewer side effects (Habernickel, 2001).

2. Antimicrobial Activity

Several studies have focused on the antimicrobial properties of compounds with structures related to (E)-3-(furan-2-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one. For example, azole derivatives containing furan and piperidine units have been synthesized and displayed activity against various microorganisms, indicating the potential for these compounds in antimicrobial applications (Başoğlu et al., 2013).

3. Synthesis and Chemical Analysis

The synthesis of related compounds involving furan and piperidine derivatives has been extensively studied. For instance, the synthesis processes, involving reactions like Claisen Schmidt condensation and Mannich’s reaction, have been documented, providing valuable insights into the chemical properties and potential applications of these compounds (Kumar et al., 2017).

4. Photophysical Properties

Research into the photophysical properties of chalcone derivatives related to this compound has been conducted. Studies have examined the absorption and fluorescence characteristics of these compounds in various solvents, contributing to the understanding of their photophysical behavior and potential applications in areas like materials science (Kumari et al., 2017).

properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-16-6-2-3-9-19(16)22-23-20(28-24-22)14-17-7-4-12-25(15-17)21(26)11-10-18-8-5-13-27-18/h2-3,5-6,8-11,13,17H,4,7,12,14-15H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFLZVUZXKXSDK-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one

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